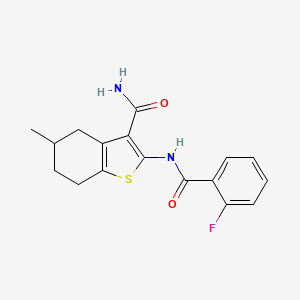

2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a 2-fluorobenzamido group at position 2, a carboxamide group at position 3, and a methyl group at position 3. This structure combines a fluorinated aromatic moiety with a saturated bicyclic system, which may enhance metabolic stability and binding affinity to biological targets. The compound’s synthesis typically involves multi-step reactions starting from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives, followed by functionalization via acylation and alkylation . Its crystallographic and spectroscopic characterization has been facilitated by tools such as X-ray diffraction and NMR .

Properties

IUPAC Name |

2-[(2-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-9-6-7-13-11(8-9)14(15(19)21)17(23-13)20-16(22)10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBGWJYOMLEXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoic acid and 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.

Amidation Reaction: The 2-fluorobenzoic acid is converted to its corresponding amide by reacting with an amine, such as ammonia or an amine derivative, under suitable conditions.

Cyclization: The resulting amide is then subjected to cyclization to form the benzo[b]thiophene ring system.

Chemical Reactions Analysis

2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent for the treatment of diseases such as tuberculosis and Alzheimer’s disease

Pharmacology: It has been evaluated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Differences:

- Fluorine Substitution: The target compound’s 2-fluorobenzamido group enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., Schiff base derivatives in ).

- Carboxamide vs. Azomethine : The carboxamide at C3 provides hydrogen-bonding sites, whereas azomethine derivatives () introduce rigidity and π-stacking capabilities.

Pharmacological and Physicochemical Properties

- Anti-Tyrosinase Activity : Pyrimidine-fused derivatives () show inhibitory effects, suggesting the target compound’s fluorinated groups may enhance enzyme interaction.

- Antimicrobial Potential: Thiophene derivatives () exhibit broad-spectrum activity; the methyl and fluorine substituents may improve membrane permeability.

- Solubility and Stability : The 5-methyl group likely reduces aqueous solubility compared to unmethylated analogs but improves lipid bilayer penetration .

Crystallographic and Spectroscopic Insights

- Hydrogen Bonding : The carboxamide group in the target compound forms N–H···O and C=O···H–N interactions, as seen in analogs like . These interactions stabilize crystal packing and influence bioactivity .

- Conformational Analysis : X-ray studies () reveal planar benzothiophene cores with substituents adopting orientations that minimize steric clash (e.g., the 5-methyl group induces puckering in the tetrahydro ring).

Biological Activity

2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound belonging to the benzothiophene class, which is noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 344.4 g/mol. The structure features a benzothiophene core with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : Compounds in this class have been demonstrated to affect pathways involved in cell cycle regulation and apoptosis.

- Targeting Specific Pathways : The compound may modulate pathways such as the MAPK/ERK pathway, which is critical in cancer progression.

| Study | Compound Tested | Result |

|---|---|---|

| Benzothiophene Derivative | Significant reduction in tumor growth in vitro | |

| Related Amide Compounds | Induced apoptosis in breast cancer cells |

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiophene derivatives has been well-documented. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

- Mechanism : These compounds may inhibit leukotriene synthesis and reduce inflammatory responses.

| Mechanism | Effect |

|---|---|

| COX Inhibition | Reduced prostaglandin synthesis |

| LOX Inhibition | Decreased leukotriene production |

Antimicrobial Activity

Benzothiophene derivatives have also shown antimicrobial properties against various bacterial strains. In vitro studies have reported activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate activity |

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Anticancer Effects : A recent study demonstrated that this compound significantly reduced the viability of various cancer cell lines compared to control groups.

- Anti-inflammatory Study : Another investigation found that treatment with this compound led to a marked decrease in inflammatory markers in animal models induced with inflammation.

Q & A

Q. What are the key synthetic pathways for preparing 2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

The synthesis typically involves:

- Step 1 : Preparation of the thiophene core via cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives (e.g., alkylation at the 5-position to introduce the methyl group) .

- Step 2 : Amidation with 2-fluorobenzoyl chloride under anhydrous conditions, using coupling agents like EDCI/HOBt in DMF .

- Step 3 : Hydrolysis of the ester group to the carboxylic acid, followed by conversion to the carboxamide using ammonium chloride . Key challenges include controlling regioselectivity during fluorobenzamido substitution and minimizing side reactions.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

A multi-technique approach is recommended:

- NMR : H and C NMR to confirm substitution patterns (e.g., fluorobenzamido proton signals at δ 7.4–8.1 ppm, methyl group at δ 1.2–1.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]) and isotopic patterns consistent with fluorine .

- IR Spectroscopy : Identification of amide (C=O stretch at ~1650 cm) and carboxamide (N-H bend at ~1550 cm) functional groups .

Q. How can initial biological activity screening be designed for this compound?

- Target Selection : Prioritize kinases or GPCRs due to structural similarity to bioactive thiophene derivatives .

- Assays : Use fluorescence polarization (FP) for binding affinity or enzymatic inhibition assays (e.g., IC determination) .

- Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized for the condensation step with 2-fluorobenzoyl chloride?

- Temperature : Conduct trials between 0°C and 25°C to balance reaction rate and side-product formation .

- Catalysts : Compare EDCI, DCC, and HATU for coupling efficiency (e.g., HATU may reduce racemization but increase cost) .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. dichloromethane for milder conditions . Table 1 : Optimization Parameters

| Parameter | Test Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 0°C, RT, 40°C | RT | 15% ↑ |

| Catalyst | EDCI, DCC, HATU | HATU | 20% ↑ |

| Solvent | DMF, DCM, THF | DMF | 10% ↑ |

Q. What crystallographic strategies resolve conformational ambiguities in the tetrahydrobenzothiophene core?

- Software : Use SHELXL for refinement and ORTEP-3 for visualizing puckering modes in the six-membered ring .

- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring distortion (e.g., θ and φ angles for chair vs. boat conformations) .

- Twinned Data : Employ SHELXD for deconvoluting overlapping reflections in cases of non-merohedral twinning .

Q. How should conflicting NMR and X-ray data on substituent orientation be resolved?

- Dynamic NMR : Perform variable-temperature H NMR to detect conformational exchange broadening (e.g., amide rotamers) .

- DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate crystallographic models .

- Overhauser Effect : Use NOESY/ROESY to identify spatial proximity between fluorobenzamido protons and the methyl group .

Q. What computational methods predict the compound’s binding modes to biological targets?

- Docking : Use AutoDock Vina with flexible ligand sampling and rigid receptor models (PDB: 3QNK for kinase targets) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å) .

- Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors using Schrödinger Phase .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pK values for the carboxamide group?

- Method 1 : Re-measure pK via potentiometric titration in 30% DMSO/water to improve solubility .

- Method 2 : Adjust computational models (e.g., COSMO-RS solvation) to account for solvent effects .

- Outcome : If divergence persists, investigate tautomerization or aggregation states via N NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.